molecular formula C9H7F4NO3 B13477725 Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

Cat. No.: B13477725
M. Wt: 253.15 g/mol
InChI Key: UTUATSJBDLFOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃), an amino group (-NH₂), and a fluorine atom attached to the benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, methyl 2-fluoro-3-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for the reduction of nitro groups.

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is used in studies investigating the effects of trifluoromethoxy-substituted compounds on biological systems.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of biological pathways, such as inhibition of voltage-dependent sodium channels or interaction with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6-(trifluoromethoxy)benzoate: Similar structure but lacks the fluorine atom.

    2-Amino-6-(trifluoromethoxy)benzoxazole: Contains a benzoxazole ring instead of a benzoate ester.

    2-Fluoro-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but lacks the ester functionality.

Uniqueness

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is unique due to the combination of its trifluoromethoxy group, amino group, and fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H7F4NO3

Molecular Weight

253.15 g/mol

IUPAC Name

methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(7(6)14)17-9(11,12)13/h2-3H,14H2,1H3

InChI Key

UTUATSJBDLFOOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)OC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.